![molecular formula C8H11NO3 B13080580 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13080580.png)
3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound has garnered significant interest in the fields of organic chemistry and drug discovery due to its potential bioactive properties and its role as a key synthetic intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid typically involves the formation of the bicyclic core through intramolecular cyclization reactions. One common method is the intramolecular Diels-Alder reaction, where a 5-vinyl-1,3-cyclohexadiene undergoes cyclization to form the bicyclic framework . Another approach involves the epoxide ring opening with ammonia, followed by nucleophilic attack of the amine to the ester .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of flow chemistry techniques to enhance reaction efficiency and yield. Additionally, the use of palladium-catalyzed reactions and photochemical transformations can be employed to achieve high purity and enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the bicyclic core, such as alkylated, acylated, and hydroxylated compounds .
Scientific Research Applications
3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in various biochemical processes. Its unique bicyclic structure allows it to bind to specific active sites, thereby influencing the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: A similar compound with a nitrogen-containing bicyclic structure, used in drug discovery and organic synthesis.
Bicyclo[3.2.1]octane: A non-nitrogen-containing analog, used as a scaffold in synthetic chemistry.
Uniqueness
3-Oxo-2-aza-bicyclo[3.2.1]octane-1-carboxylic acid is unique due to its oxo and carboxylic acid functional groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
3-oxo-2-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c10-6-3-5-1-2-8(4-5,9-6)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI Key |
FCSBELVJJXXUEM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


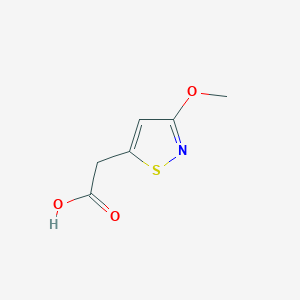
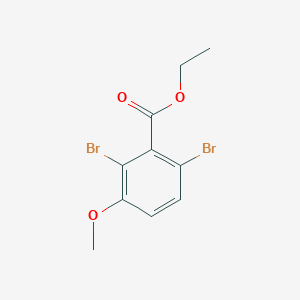
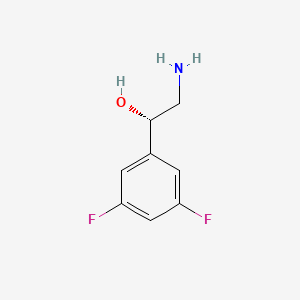
![tert-Butyl 4-amino-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13080516.png)




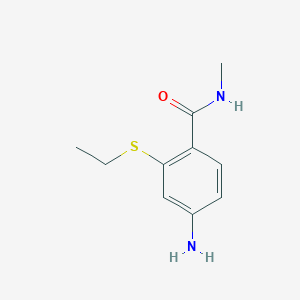
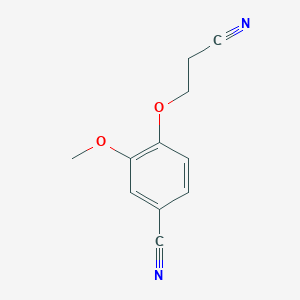

![2,2-Difluoro-2-[5-(trifluoromethyl)thiophen-2-yl]acetic acid](/img/structure/B13080568.png)


